
Fmoc-D-Asp-obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Asp-obzl, also known as N-α-Fmoc-D-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing aspartic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-obzl typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyl ester group is introduced by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Asp-obzl undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with aspartic acid residues incorporated .
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Asp-obzl is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Wirkmechanismus
The mechanism of action of Fmoc-D-Asp-obzl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The benzyl ester group protects the carboxyl terminus, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Asp-obzl: The L-isomer of Fmoc-D-Asp-obzl, used similarly in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A derivative with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.
Uniqueness
This compound is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-isomer. This can be particularly useful in the study of peptide stability, folding, and biological activity .
Eigenschaften
Molekularformel |
C26H23NO6 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1 |
InChI-Schlüssel |
CBZSVHFNEMONDZ-HSZRJFAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
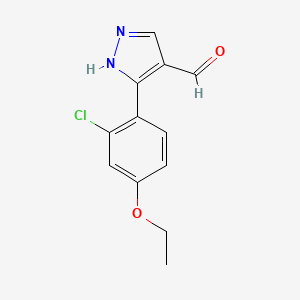
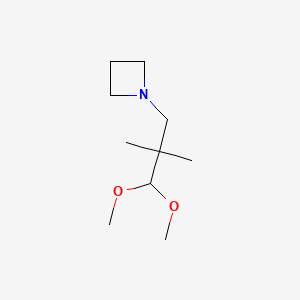
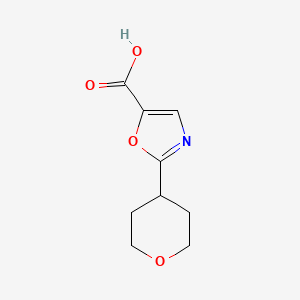
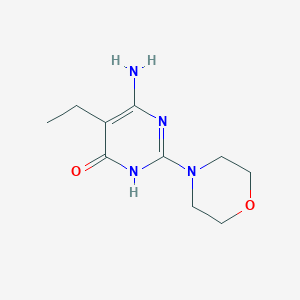
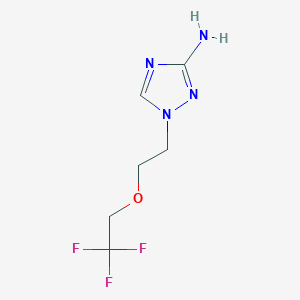

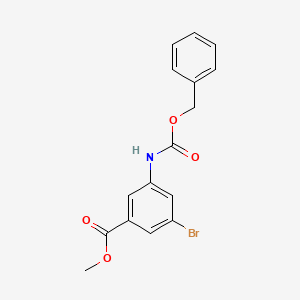
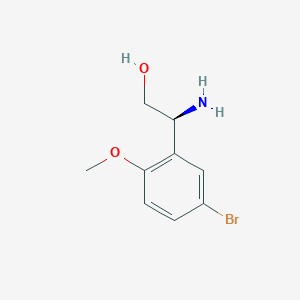
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
